
(Trimethylsilyl)diazomethane, 2M in hexanes
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trimethylsilyl)diazomethane solution, 2.0 M in diethyl ether, is a chemical compound widely used in organic synthesis. It is considered a safer and more stable alternative to diazomethane, which is known for its explosive nature. The compound is primarily used for the homologation of carbonyl derivatives, such as ketones, through reactions like the Tiffeneau-Demjanov rearrangement .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Trimethylsilyl)diazomethane is typically prepared by the diazo-transfer reaction of trimethylsilylmethylmagnesium chloride with diphenyl phosphorazidate (DPPA). This reaction is carried out under controlled conditions to ensure the safety and stability of the final product .
Industrial Production Methods
In industrial settings, the production of (Trimethylsilyl)diazomethane involves large-scale synthesis using similar diazo-transfer reactions. The process is optimized for yield and purity, with stringent safety measures in place to handle the reactive intermediates and final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Trimethylsilyl)diazomethane undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in methylation reactions, where it acts as a methylating agent for carboxylic acids.
Rearrangement Reactions: It participates in the Tiffeneau-Demjanov rearrangement, which is used for the homologation of carbonyl compounds.
Common Reagents and Conditions
The compound is often used in conjunction with reagents such as allyl sulfides and allyl amines in the Doyle-Kirmse reaction. It is also utilized in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of various carboxylic compounds .
Major Products Formed
The major products formed from reactions involving (Trimethylsilyl)diazomethane include methylated carboxylic acids and homologated carbonyl compounds. These products are valuable intermediates in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
(Trimethylsilyl)diazomethane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Trimethylsilyl)diazomethane involves its role as a methylating agent. The compound transfers a methyl group to the target molecule, resulting in the formation of a methylated product. This process often involves the formation of a reactive intermediate, which then undergoes further transformation to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazomethane: A highly reactive and explosive compound used for similar methylation reactions.
Trimethylsilylmethylamine: Another methylating agent with different reactivity and stability profiles.
Uniqueness
(Trimethylsilyl)diazomethane is unique due to its stability and safety compared to diazomethane. It provides a non-explosive alternative for methylation and homologation reactions, making it a preferred choice in both research and industrial applications .
Eigenschaften
Molekularformel |
C4H11N2Si+ |
|---|---|
Molekulargewicht |
115.23 g/mol |
IUPAC-Name |
imino(trimethylsilylmethylidene)azanium |
InChI |
InChI=1S/C4H11N2Si/c1-7(2,3)4-6-5/h4-5H,1-3H3/q+1 |
InChI-Schlüssel |
DPJFXHOHFPEQSY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=[N+]=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)


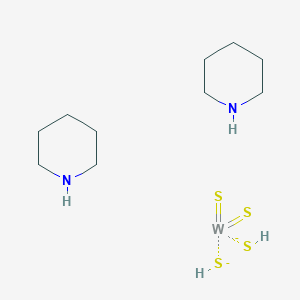


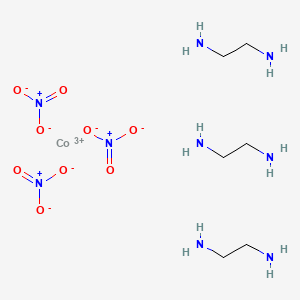
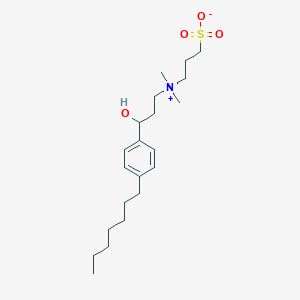
![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)
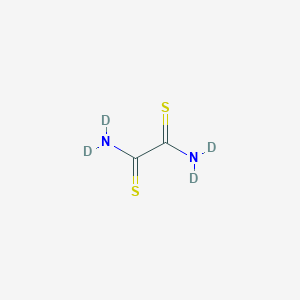


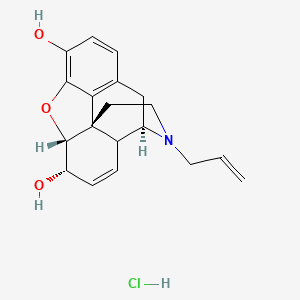
![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)
